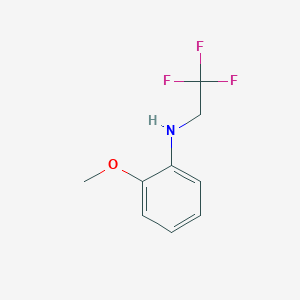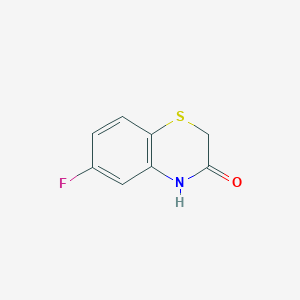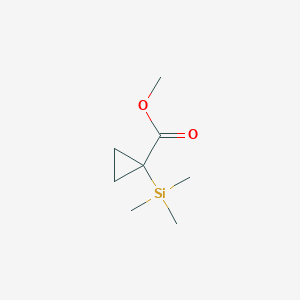
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
Vue d'ensemble
Description
“Methyl 1-(trimethylsilyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 40195-35-5 . It has a molecular weight of 172.3 and its IUPAC name is methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(trimethylsilyl)cyclopropanecarboxylate” is C8H16O2Si . The InChI Code is 1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 1-(trimethylsilyl)cyclopropanecarboxylate” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
1. Desilylative Condensation Reactions
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is involved in desilylative condensation reactions. These reactions are significant in generating the anions of cyclopropanes containing a conjugative electron-withdrawing group. The process involves conversion into tetra-alkylammonium salts of corresponding anions by desilylation, providing a useful method for preparing reactive intermediates in aldol condensations (Blankenship, Wells, & Paquette, 1988).
2. Synthesis of α-Methylene-γ-butyrolactones
This compound is used in the synthesis of α-methylene-γ-butyrolactones, showcasing its utility in constructing complex molecular structures. The method involves transformation of olefin–dibromocarbene adducts into methyl 1-(dimethylaminomethyl)cyclopropanecarboxylates, followed by treatment with trimethylsilyl iodide and thermolytic distillation, achieving high regio- and stereoselectivity (Saimoto et al., 1983).
3. Cyclopropenation and Subsequent Reactions
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate participates in cyclopropenation reactions, leading to the production of derivatives like methyl 1,2,3-tris(trimethylsilyl)-2-cyclopropene-1-carboxylate. Subsequent treatment with acid chloride yields compounds such as tris(trimethylsilyl) cyclopropenylium hexachloroantimonate (Maier, Volz, & Neudert, 1992).
4. Radical Mediated Annulations
The compound is also essential in radical-mediated methylenecyclopentane annulations. These annulations involve unactivated and electron-rich alkenes, producing vinylsilanes set up for diverse secondary conversions. This demonstrates its versatility in the synthesis of cyclopentanes (Huval & Singleton, 1994).
5. Catalyzed Friedel–Crafts Acylation
In the Friedel–Crafts acylation, methyl 1-(trimethylsilyl)cyclopropanecarboxylate is used with metal cation-exchanged montmorillonites as catalysts. This application showcases its role in enhancing chemical reactions, offering a recyclable catalyst system for acylation processes (Nishimura et al., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 1-trimethylsilylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-10-7(9)8(5-6-8)11(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCUJDVDXGXHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538077 | |
| Record name | Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate | |
CAS RN |
40195-35-5 | |
| Record name | Methyl 1-(trimethylsilyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



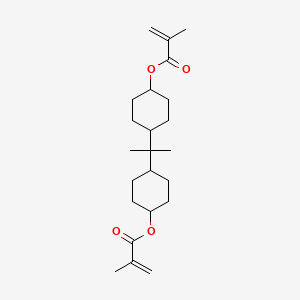

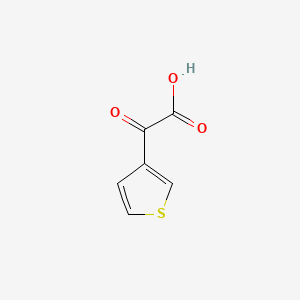


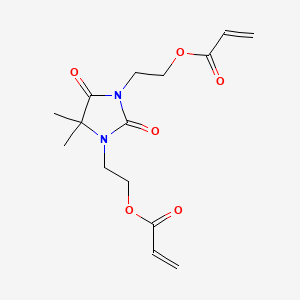

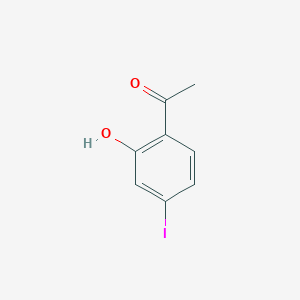

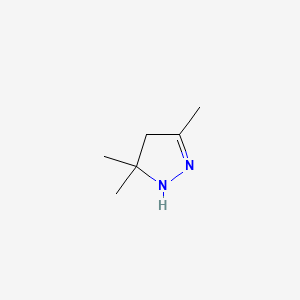
![3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide](/img/structure/B3052244.png)
